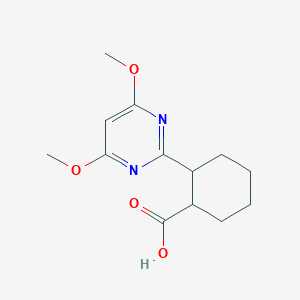

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid

Description

Historical Context and Discovery

The development of this compound can be traced to research efforts focused on creating novel pyrimidine derivatives with enhanced biological properties. The compound appears in chemical databases with creation dates indicating its initial characterization in the mid-2000s, with PubChem records showing creation dates of 2005 and 2007 for related structures. This timeline corresponds with increased interest in pyrimidine-based pharmaceuticals and the exploration of novel heterocyclic scaffolds for drug discovery.

The synthetic approach to this compound builds upon established methodologies for pyrimidine chemistry and cyclohexane functionalization. Early research in this area focused on developing efficient synthetic routes that could accommodate the structural complexity inherent in combining these two ring systems. Patent literature from the 1990s describes related compounds in the context of herbicide development, suggesting that the initial exploration of this chemical space was driven by agricultural applications before expanding into pharmaceutical research.

The compound's emergence coincided with advances in understanding structure-activity relationships in pyrimidine chemistry. Researchers recognized that the combination of electron-rich pyrimidine rings with aliphatic carboxylic acid groups could provide unique pharmacological properties. This recognition led to systematic investigations of various substitution patterns and stereochemical arrangements, ultimately resulting in the identification of this compound as a compound of particular interest.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a representative member of a broader class of heterocyclic carboxylic acids. The compound exemplifies the successful integration of heterocyclic and aliphatic structural elements, demonstrating how such combinations can yield molecules with unique chemical and biological properties. This integration represents an important strategy in modern medicinal chemistry, where hybrid structures often exhibit superior therapeutic profiles compared to their individual components.

From a synthetic perspective, the compound presents interesting challenges and opportunities for organic chemists. The presence of multiple reactive sites, including the carboxylic acid group and the methoxy-substituted pyrimidine ring, provides numerous possibilities for chemical modification and derivatization. These structural features make the compound valuable as a building block for more complex molecules and as a platform for exploring structure-activity relationships in drug discovery programs.

The compound's stereochemical complexity adds another dimension to its significance in organic chemistry. The cyclohexane ring can exist in different conformations, and the attachment of the pyrimidine group creates the possibility for multiple stereoisomers. This stereochemical diversity has implications for biological activity and provides opportunities for studying the relationship between molecular conformation and pharmacological properties. Research has shown that different stereoisomers of related compounds can exhibit markedly different biological activities, highlighting the importance of stereochemical control in synthetic approaches.

The compound also serves as an excellent model system for studying the electronic and steric effects of pyrimidine substitution on cyclohexane chemistry. The electron-withdrawing nature of the pyrimidine ring and the electron-donating properties of the methoxy groups create a complex electronic environment that influences the reactivity of the cyclohexane ring and the carboxylic acid functional group. Understanding these effects is crucial for designing improved synthetic methods and predicting the behavior of related compounds.

Classification and Structural Family

This compound belongs to several overlapping chemical classifications that reflect its complex structural features. Primarily, it is classified as a pyrimidine derivative due to the presence of the six-membered heterocyclic ring containing two nitrogen atoms. Within this broad category, it is more specifically categorized as a 2-substituted pyrimidine, reflecting the position of the cyclohexanecarboxylic acid substituent on the pyrimidine ring.

The compound also falls under the classification of cyclohexanecarboxylic acids, a family of aliphatic carboxylic acids characterized by the presence of a six-membered saturated carbon ring. This classification is significant because cyclohexanecarboxylic acids exhibit unique conformational properties and reactivity patterns that distinguish them from other carboxylic acid derivatives. The compound's inclusion in this family provides insights into its likely chemical behavior and potential synthetic applications.

From a functional group perspective, the compound can be classified as a substituted carboxylic acid containing both ether and heterocyclic functionalities. The methoxy groups on the pyrimidine ring contribute ether character to the molecule, while the pyrimidine nitrogen atoms introduce basic sites that can participate in hydrogen bonding and coordination chemistry. This combination of functional groups creates a compound with diverse chemical reactivity and the potential for multiple modes of biological interaction.

The compound is also part of the broader family of heterocyclic carboxylic acids, which have gained considerable attention in pharmaceutical chemistry due to their ability to combine the biological activity of heterocycles with the favorable pharmacokinetic properties often associated with carboxylic acid groups. Within this family, pyrimidine-containing carboxylic acids represent a particularly important subclass due to the prevalence of pyrimidine nucleotides in biological systems and the established medicinal chemistry of pyrimidine derivatives.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple ring systems. The official International Union of Pure and Applied Chemistry name, as recorded in chemical databases, is "2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid". This name clearly indicates the parent cyclohexanecarboxylic acid structure with substitution at the 2-position by the 4,6-dimethoxypyrimidine group.

The compound is identified by multiple Chemical Abstracts Service registry numbers, reflecting the existence of different stereoisomers and related structures. The primary Chemical Abstracts Service number 633320-99-7 corresponds to the racemic mixture of cis-isomers, while 136682-50-3 represents a related but distinct structural variant. This multiplicity of registry numbers highlights the importance of stereochemical considerations in the identification and characterization of this compound.

Table 1: Primary Identification Numbers and Molecular Data

The Simplified Molecular Input Line Entry System representation provides a concise way to encode the compound's structure in a linear format. The primary Simplified Molecular Input Line Entry System string for the compound is "COC1=CC(=NC(=N1)C2CCCCC2C(=O)O)OC", which clearly represents the connectivity between the pyrimidine and cyclohexane ring systems. This notation is particularly useful for database searches and computational chemistry applications.

The International Chemical Identifier provides another standardized method for representing the compound's structure. The full International Chemical Identifier string "InChI=1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)" encodes the complete structural information including stereochemistry. The corresponding International Chemical Identifier Key "ITLOSRQFUNFUGL-UHFFFAOYSA-N" provides a fixed-length identifier that can be used for rapid database searches and structure verification.

Propriétés

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLOSRQFUNFUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCCCC2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375573 | |

| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633320-99-7 | |

| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,6-dimethoxypyrimidine and cyclohexanecarboxylic acid.

Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential use in drug development, particularly as a therapeutic agent in treating various diseases. Its structural features suggest it may interact with biological targets effectively. Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial and anticancer properties, making this compound a candidate for further exploration in these areas .

Case Studies

- Anticancer Activity : A study demonstrated that similar pyrimidine derivatives showed significant cytotoxic effects against cancer cell lines. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Properties : Another research project focused on the synthesis of pyrimidine derivatives revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for similar effects .

Agricultural Science

Pesticide Development

The compound's potential as a pesticide has been evaluated due to its ability to disrupt biological processes in pests. Pyrimidine derivatives are known for their effectiveness as fungicides and herbicides. Research indicates that compounds with similar structures can inhibit the growth of fungal pathogens in crops .

Field Trials

- Fungal Resistance : Field trials have shown that formulations containing pyrimidine derivatives can significantly reduce fungal infections in crops like wheat and corn, leading to higher yields and better quality produce .

- Herbicidal Properties : Laboratory studies have indicated that such compounds can inhibit the germination of certain weed species, providing an avenue for developing environmentally friendly herbicides .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a building block for new polymers. Its unique chemical structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced properties.

Research Findings

- Thermal Stability : Preliminary studies suggest that polymers synthesized from this compound exhibit improved thermal stability compared to conventional materials .

- Biodegradability : Research is ongoing to assess the biodegradability of polymers derived from this compound, which could contribute to sustainable material solutions .

Mécanisme D'action

The mechanism of action of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Data

Key Observations:

Cyclohexane vs.

Substituent Effects: The 4,6-dimethoxy groups on the pyrimidine ring increase electron density, enhancing solubility in polar solvents relative to electron-withdrawing groups (e.g., chlorine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .

Carboxylic Acid Positioning: The carboxylic acid group’s position (e.g., cyclohexane vs. pyrimidine ring in 4,6-disubstituted-2-pyrrolidinopyrimidine-5-carboxylic acid) influences acidity and coordination properties, which may affect metal-binding or pro-drug design .

Activité Biologique

2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, with the CAS number 633320-99-7, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in pharmacology.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.3 g/mol

- Melting Point : 159–160 °C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in different biological pathways.

Inhibition Studies

-

Tyrosinase Inhibition :

- Tyrosinase is an enzyme critical in melanin production. Compounds similar to this compound have been studied for their ability to inhibit this enzyme, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .

- A related study demonstrated that certain derivatives exhibited significant inhibition of tyrosinase activity, indicating that modifications to the pyrimidine structure can enhance inhibitory effects .

-

Antitumor Activity :

- Preliminary studies suggest that compounds with similar structural motifs show promise as MDM2 inhibitors, which are important in cancer therapy due to their role in p53 regulation. For instance, related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- The compound's analogs have shown potent antitumor effects in xenograft models, suggesting that structural modifications can lead to enhanced biological activity against tumor growth .

Table 1: Biological Activities of Related Compounds

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | Tyrosinase | 20 | Competitive inhibitor |

| Compound B | MDM2 | 2.9 | Strong tumor growth inhibition |

| This compound | Potentially similar targets | TBD | Further studies needed |

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrimidine derivatives into cyclohexane frameworks. The resulting compounds are then subjected to biological assays to evaluate their efficacy against specific targets such as tyrosinase and MDM2.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with dimethoxypyrimidine precursors via nucleophilic substitution or cross-coupling reactions. Key intermediates (e.g., dimethoxypyrimidinyl halides) should be purified using column chromatography and characterized via -/-NMR and high-resolution mass spectrometry (HRMS). For example, analogous pyrimidine coupling reactions often require anhydrous conditions and catalysts like Pd(PPh) . Purity validation via HPLC (≥98%) is critical for downstream applications .

Q. How should researchers safely handle and store this compound to minimize degradation?

- Methodological Answer : Store in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of methoxy groups. During handling, use nitrile gloves, safety goggles, and fume hoods. Solubility in polar aprotic solvents (e.g., DMSO) should be tested empirically. Waste disposal must follow institutional guidelines for organic acids and pyrimidine derivatives .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : FT-IR for carboxylic acid (–COOH) and pyrimidine ring vibrations; -NMR to confirm substitution patterns (e.g., cyclohexane ring conformation, methoxy group integration).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H] ions .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites on the pyrimidine ring and cyclohexane backbone. For instance, the electron-donating methoxy groups on pyrimidine may stabilize transition states in Suzuki-Miyaura couplings. Software like Gaussian or ORCA paired with solvent-effect models (e.g., COSMO-RS) can optimize reaction pathways .

Q. What experimental design strategies mitigate contradictions in reaction yield data across studies?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading, solvent polarity). A central composite design (CCD) can model non-linear interactions. For example, contradictory yields in esterification steps may arise from uncontrolled moisture; DoE can identify humidity thresholds for reproducibility .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins.

- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses, leveraging the carboxylic acid moiety’s potential for hydrogen bonding.

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to assess cytochrome P450 interactions .

Q. What advanced separation techniques resolve enantiomeric or diastereomeric impurities in synthesized batches?

- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. For diastereomers, optimize gradient elution and monitor via circular dichroism (CD). Preparative-scale separations may require simulated moving bed (SMB) chromatography .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility inconsistencies often arise from polymorphic forms or residual solvents. Characterize solid-state forms via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Use standardized shake-flask methods with buffered solutions (pH 1–12) to generate reproducible solubility profiles .

Q. Why do catalytic hydrogenation protocols yield variable reduction products for related cyclohexane derivatives?

- Methodological Answer : Catalyst poisoning by methoxy groups or cyclohexane ring strain may occur. Screen alternatives to Pd/C (e.g., Rh/AlO) under controlled H pressure. Monitor reaction progress via in-situ FT-IR to detect intermediate imines or ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.